2,3-Dimethylcyclohexan-1-one
Description
Significance of Substituted Cyclohexanones in Synthetic Methodologies
Substituted cyclohexanones, which feature one or more substituent groups on the cyclohexane (B81311) ring, are of paramount importance in modern organic synthesis. Their rigid, yet conformationally mobile, cyclic structure provides a scaffold for the stereocontrolled introduction of functional groups, which is a critical aspect in the synthesis of complex target molecules. These compounds are highly valued as precursors for a diverse range of chemical entities, including natural products and pharmaceutically active molecules. mdpi.com
The strategic importance of substituted cyclohexanones is evident in their application in various synthetic strategies:
Building Blocks for Complex Molecules: Optically active substituted cycloalkenones are crucial intermediates in the synthesis of natural products and pharmaceuticals. mdpi.com The development of efficient routes to these chiral building blocks is a significant area of research. mdpi.com
Precursors to Aromatic Compounds: Substituted cyclohexanones can be converted into substituted anilines and indoles, which are important classes of compounds in medicinal chemistry and materials science. acs.org
Tandem Reactions: The reactivity of the cyclohexanone (B45756) core allows for its use in tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. This approach, such as a tandem carbene and photoredox-catalyzed process, enables the efficient construction of highly functionalized cyclic ketones. nih.gov
Diastereoselective Synthesis: The synthesis of highly substituted cyclohexanones can be achieved with a high degree of diastereoselectivity through methods like cascade Michael–aldol (B89426) reactions. beilstein-journals.org This level of control is essential for creating specific stereoisomers of a target molecule.
Access to Diverse Scaffolds: The functional groups on substituted cyclohexanones can be manipulated to create a variety of other cyclic and heterocyclic structures, highlighting their versatility as synthetic intermediates. nih.gov For instance, trans-2,6-disubstituted cyclohexanones can be synthesized with high regio- and stereoselectivity via allylic substitution followed by ozonolysis. acs.org
Overview of 2,3-Dimethylcyclohexan-1-one (B76138) as a Representative Cyclic Ketone
This compound is a substituted cyclic ketone that serves as a clear example of this important class of organic compounds. biosynth.comnih.gov It possesses the fundamental cyclohexanone structure with the addition of two methyl groups on the carbon atoms adjacent to the carbonyl group. This substitution pattern influences its chemical and physical properties.
As a synthetic compound, this compound is a useful intermediate in organic synthesis. biosynth.com Its structure, featuring two chiral centers, means it can exist in different stereoisomeric forms, which can impact its reactivity and the stereochemistry of the products derived from it. The presence of the methyl groups also affects the enolate formation and subsequent reactions at the alpha-positions.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Chemical Formula | C8H14O nih.govguidechem.comamericanelements.com |
| Molecular Weight | 126.20 g/mol nih.gov |
| IUPAC Name | This compound americanelements.com |
| Synonyms | 2,3-Dimethylcyclohexanone nih.gov |
| CAS Number | 13395-76-1 nih.govguidechem.com |
| Appearance | Liquid americanelements.com |
| Boiling Point | 176.8 °C at 760 mmHg americanelements.com |
| Density | 0.882 g/cm³ americanelements.com |
Properties
IUPAC Name |
2,3-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCVOEUWYVVVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928359 | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-76-1, 1551-88-8 | |
| Record name | 2,3-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2,3-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 2,3 Dimethylcyclohexan 1 One and Its Precursors
Direct Synthesis Routes to 2,3-Dimethylcyclohexan-1-one (B76138)
Direct synthesis methods provide a straightforward approach to obtaining this compound. These routes typically involve the introduction of methyl groups onto a cyclohexanone (B45756) framework, followed by or preceded by other key transformations.
Alkylation and Reduction Approaches
One direct method for the synthesis of this compound involves the alkylation of an appropriate precursor followed by a reduction step. biosynth.com For instance, starting from 2,3-dimethylcyclohexane, an alkylation reaction using a suitable bromide can introduce the desired functionality. This is subsequently followed by a reduction reaction, for which sodium borohydride (B1222165) is a common reagent, to yield the target ketone. biosynth.com This approach allows for the controlled introduction of the methyl groups at the 2 and 3 positions of the cyclohexanone ring.
Another strategy involves the dearomatization and subsequent bis-alkylation of aromatic diesters. This can be promoted by reagents like Me3SnLi via a Stanna-Brook rearrangement, leading to the formation of a stable bis-enolate that can be regioselectively alkylated. researchgate.net
The choice of reagents and reaction conditions is crucial for achieving high yields and stereoselectivity. For example, the reduction of proteins, a related concept in terms of chemical transformation, can be carried out using a one-step reduction and alkylation process at elevated temperatures to increase the reaction rate. google.com
Catalytic Hydrogenation of Precursors
Catalytic hydrogenation is a widely employed technique for the synthesis of saturated cyclic ketones from their unsaturated precursors. This method is particularly useful for producing this compound from corresponding dimethylcyclohexenones or other unsaturated intermediates. evitachem.com The choice of catalyst is critical and often involves noble metals such as palladium on a carbon support (Pd/C). prepchem.comprepchem.com
The efficiency and selectivity of the hydrogenation can be influenced by various factors, including the catalyst, solvent, temperature, and pressure. scribd.com Prereduction of the catalyst is a technique sometimes used to enhance its activity and selectivity, though it is not always necessary. scribd.com For instance, in the synthesis of 3,3-dimethylcyclohexan-1-one from dimedone, hydrogenation using a noble metal catalyst in a polar solvent has been shown to be effective, even in the absence of an acid. google.comgoogle.com
Synthesis via Related Cyclohexanones and Cyclohexane-1,3-diones
The synthesis of this compound can also be accomplished through the transformation of other readily available cyclic ketones and diones. These methods often involve multiple steps, including reduction, alkylation, and rearrangement reactions.
Transformation of Dimedone (5,5-Dimethylcyclohexane-1,3-dione) Analogues
Dimedone, or 5,5-dimethylcyclohexane-1,3-dione (B117516), and its analogues are versatile starting materials in organic synthesis. acs.orgsirjana.intandfonline.com The transformation of dimedone into various substituted cyclohexanones is a well-established strategy. For example, dimedone can be reduced to 3,3-dimethylcyclohexan-1-one through catalytic hydrogenation. google.comgoogle.comgoogle.com This process can be carried out using a bifunctional catalyst with both acidic and hydrogenation functionalities in a polar solvent. google.com
The reaction of dimedone with arylaldehydes can produce benzylidene derivatives, which can then undergo further heterocyclization reactions. researchgate.net Additionally, microbial reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast can yield (S)-3-hydroxy-2,2-dimethylcyclohexanone, a chiral building block for further synthesis. orgsyn.org
| Starting Material | Reagents and Conditions | Product | Reference |
| Dimedone | H2, Noble Metal Catalyst, Polar Solvent | 3,3-Dimethylcyclohexan-1-one | google.comgoogle.com |
| Dimedone | Bifunctional Catalyst, Polar Solvent | 3,3-Dimethylcyclohexan-1-one | google.com |
| 2,2-Dimethylcyclohexane-1,3-dione | Baker's Yeast | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | orgsyn.org |
Hydrogenation of Dimethylcyclohexenones
The hydrogenation of dimethylcyclohexenones presents a direct route to this compound. For instance, the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one in the presence of palladium on charcoal yields 3,3-dimethylcyclohexanone. prepchem.comprepchem.com Similarly, the microbial reduction of (±)-2,4-dimethylcyclohex-2-en-l-one by Beauveria sulfurescens can lead to isomers of 2,4-dimethylcyclohexanols, which can then be oxidized to the corresponding chiral 2,4-dimethylcyclohexan-1-ones. oup.com
The stereoselectivity of these hydrogenation reactions is a key consideration, as it determines the final stereochemistry of the methyl groups on the cyclohexanone ring.
Multi-Step Synthesis Pathways for Substituted Cyclohexanones
Multi-step synthesis pathways offer the flexibility to construct highly substituted cyclohexanones, including this compound, from simpler starting materials. These pathways can involve a cascade of reactions, such as Michael additions and aldol (B89426) condensations. beilstein-journals.org For example, a cascade inter-intramolecular double Michael strategy using curcumins and arylidenemalonates can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org
| Precursor | Key Transformation(s) | Product | Reference |
| Curcumins and Arylidenemalonates | Cascade Double Michael Addition | Highly Functionalized Cyclohexanones | beilstein-journals.org |
| 2,6-Dimethylcyclohexanone | Multi-step sequence | 2,6-Dimethyltropone | thieme-connect.com |
| Aromatic Diesters | Reductive Alkylation, Rearomatization | 4-Alkyl Phthalates | researchgate.net |
Evaluation of Synthetic Methodologies and Green Chemistry Considerations
The environmental impact and efficiency of chemical syntheses are critical considerations. Green chemistry metrics provide a framework for evaluating the "greenness" of a reaction. nih.govresearchgate.net Key metrics include atom economy, E-factor, and reaction mass efficiency (RME). nih.govacs.org An ideal synthesis maximizes the incorporation of all reactant atoms into the final product (high atom economy) and minimizes waste (low E-factor). acs.orgpnas.org
For the synthesis of ketones like this compound, traditional methods often involve multiple steps and the use of stoichiometric reagents, which can lead to significant waste. pnas.org Greener alternatives aim to reduce the number of synthetic steps, utilize catalytic rather than stoichiometric reagents, and employ less toxic solvents and reagents. nih.govacs.org For instance, catalytic methods are inherently superior to stoichiometric ones as they reduce the amount of waste generated. acs.org The use of water as a solvent, where possible, is also a significant step towards greener synthesis. pnas.org
Below is a table summarizing key green chemistry metrics:
| Metric | Formula/Description | Significance in Evaluating Syntheses |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% acs.org | Measures the efficiency of a reaction in converting reactant atoms to the desired product. acs.org |
| E-Factor | Total weight of waste / Weight of product pnas.org | A simple and widely used metric to quantify the amount of waste generated. pnas.org |
| Reaction Mass Efficiency (RME) | Mass of the desired product / Total mass of reactants nih.gov | Provides a more comprehensive measure of mass balance in a chemical process. nih.gov |
| Process Mass Intensity (PMI) | Total mass input / Mass of product nih.gov | A key metric in the pharmaceutical industry that considers all materials used in a process. nih.gov |
Enantioselective and Diastereoselective Synthesis of this compound and Chiral Analogues
The synthesis of specific stereoisomers of this compound is of significant interest due to the distinct biological and chemical properties of different enantiomers and diastereomers. This has led to the development of various asymmetric synthetic strategies.
Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This strategy involves a three-step process: attachment of the auxiliary, the diastereoselective reaction, and subsequent removal of the auxiliary. numberanalytics.com Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. numberanalytics.comharvard.edu The choice of auxiliary is critical and depends on factors like steric hindrance, conformational rigidity, and the ease of attachment and removal. numberanalytics.com
For instance, oxazolidinone auxiliaries have been extensively used in asymmetric aldol reactions and alkylations. wikipedia.orgresearchgate.netresearchgate.net The chiral auxiliary controls the facial selectivity of the enolate, leading to the formation of a specific diastereomer. wikipedia.org The development of pseudoephenamine as a chiral auxiliary has shown advantages in diastereoselectivity, particularly in the formation of quaternary stereocenters. harvard.edu
The following table provides examples of commonly used chiral auxiliaries and their applications:
| Chiral Auxiliary | Typical Applications | Key Features |
| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations numberanalytics.comwikipedia.org | Highly predictable stereocontrol, well-established methodology. williams.edu |
| Oppolzer's Camphorsultam | Asymmetric alkylations, aldol reactions numberanalytics.com | Derived from inexpensive camphor, provides high diastereoselectivity. researchgate.net |
| Myers' Pseudoephedrine | Asymmetric alkylations numberanalytics.comharvard.edu | Can provide access to enantiomerically enriched carboxylic acids, aldehydes, and ketones. harvard.edu |
| (R)-2-Phenylglycinol | Strecker reaction for amino acid synthesis nih.gov | Used to create chiral α-amino acids. nih.gov |
Microbial Reduction in Enantioselective Transformations
Microbial reduction offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols from prochiral ketones. researchgate.netconicet.gov.ar Whole-cell biocatalysts, such as bacteria and fungi, contain alcohol dehydrogenases (ADHs) that can reduce ketones with high enantioselectivity. researchgate.net This approach is economically advantageous as it often avoids the need for expensive and sensitive metal catalysts and cofactors. conicet.gov.arnih.gov
The stereochemical outcome of microbial reductions often follows Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group, yielding the (S)-alcohol. conicet.gov.ar However, anti-Prelog selective enzymes are also known and are valuable for accessing the (R)-enantiomer. conicet.gov.ar The selection of the microorganism is crucial for achieving high conversion and enantioselectivity. researchgate.netconicet.gov.ar For example, Geotrichum candidum has been shown to stereoselectively reduce certain cyclic ketones. researchgate.net
The efficiency of microbial reduction can be influenced by factors such as substrate concentration, incubation time, and the growth phase of the microorganism. nih.gov Substrate inhibition can sometimes be a limiting factor in growing cell transformations. nih.gov
Organocatalytic Approaches
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. rsc.org This field has seen rapid growth and offers a powerful alternative to metal-based catalysts. nih.gov For the synthesis of chiral cyclohexanone derivatives, organocatalytic methods such as asymmetric aldol reactions have been developed. rsc.orgcdnsciencepub.com Proline and its derivatives are common organocatalysts that can achieve high diastereo- and enantioselectivities. rsc.org
A key advantage of organocatalysis is the ability to perform reactions under mild conditions, often in air and without the need for strict exclusion of moisture. nih.gov Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and an amine moiety, can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and selectivity. nih.gov The use of brine as a reaction medium has also been explored in organocatalytic asymmetric aldol reactions of cyclohexanone. cdnsciencepub.com
The table below highlights some organocatalytic approaches for the asymmetric functionalization of cyclohexanones:
| Reaction Type | Organocatalyst | Key Features |
| Asymmetric Aldol Reaction | Proline amides rsc.org | Can afford β-hydroxyketones with multiple stereogenic centers in high enantioselectivities. rsc.org |
| Asymmetric Fluorination | Chiral phosphoric acid and primary amine thieme-connect.comacs.org | A dual-catalysis system for the enantioselective fluorination of α-substituted cyclohexanones. thieme-connect.comacs.org |
| Asymmetric Reduction | Bifunctional thiourea-amine catalysts nih.gov | Enables the enantioselective reduction of prochiral ketones using catecholborane. nih.gov |
Metal-Catalyzed Asymmetric Transformations (e.g., Copper, Ruthenium, Rhodium, Iridium Complexes)
Transition metal catalysis is a cornerstone of modern asymmetric synthesis, providing access to a wide range of chiral molecules with high efficiency and selectivity. catalyst-enabling-synthetic-chemistry.comsioc-journal.cn
Copper-catalyzed reactions have been employed for the asymmetric synthesis of various heterocyclic and carbocyclic compounds. rsc.orgnih.govresearchgate.net For example, copper-catalyzed asymmetric 1,4-addition of organozinc reagents to enones can produce chiral ketones with high enantioselectivity. researchgate.net Chiral diamine ligands are often used to induce asymmetry in these transformations. rsc.orgsioc-journal.cn
Ruthenium, Rhodium, and Iridium complexes are highly effective catalysts for asymmetric hydrogenation and other transformations. nih.govub.eduacs.org Iridium catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of challenging substrates like unfunctionalized alkenes and in allylic substitution reactions. nih.govmdpi.comresearchgate.net The development of chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands has been instrumental in achieving high enantioselectivities in these reactions. nih.govub.edu For instance, iridium-catalyzed allylic enolization of a cyclohexenone derivative has been achieved with high chemo-, regio-, and enantioselectivity. mdpi.comresearchgate.net
The following table summarizes some metal-catalyzed asymmetric transformations relevant to the synthesis of chiral cyclic ketones and their precursors:
| Metal | Reaction Type | Ligand Type | Key Features |
| Copper | Asymmetric [4+1] Cycloadditions nih.gov | Planar-chiral bipyridine | Provides access to highly substituted 2,3-dihydrofurans with good diastereo- and enantioselectivity. nih.gov |
| Copper | Asymmetric Intramolecular C-O Bond Formation rsc.org | Chiral dimethylcyclohexane-1,2-diamine | Enables the synthesis of chiral chromans with high efficiency. rsc.org |
| Iridium | Asymmetric Allylic Enolization mdpi.comresearchgate.net | Chiral phosphoramidite | Achieves high chemo-, regio-, and enantioselectivity in the allylation of a cyclohexenone derivative. mdpi.comresearchgate.net |
| Iridium | Asymmetric Hydrogenation ub.edu | P-stereogenic phosphinooxazoline | Highly enantioselective hydrogenation of N-Boc-2,3-diarylallyl amines. ub.edu |
| Rhodium | Asymmetric Addition of Organoboron Reagents sioc-journal.cn | Chiral dienes/phosphines | A powerful method for accessing optically active alcohols. sioc-journal.cn |
Reaction Chemistry and Transformational Pathways of 2,3 Dimethylcyclohexan 1 One
General Reactivity of Cyclic Ketones
Cyclic ketones, a fundamental class of organic compounds, exhibit a rich and diverse range of chemical reactivities. Their reactions are largely governed by the chemistry of the carbonyl group, a functional group consisting of a carbon atom double-bonded to an oxygen atom. The polarity of this bond, with the carbon being electrophilic and the oxygen being nucleophilic, is the primary driver of their reactivity. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in In ketones, the presence of two alkyl groups reduces the electrophilicity of the carbonyl carbon more effectively than the single alkyl group in aldehydes. ncert.nic.in
A cornerstone of carbonyl chemistry is the nucleophilic addition reaction. In this process, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. ncert.nic.in This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. ncert.nic.insketchy.com The stereoselectivity of these additions to cyclic ketones has been a subject of extensive study, with factors like steric hindrance and electronic effects influencing whether the nucleophile attacks from the axial or equatorial face. acs.orgacs.org The reactivity of cyclic ketones in these reactions can be influenced by ring strain; smaller rings are often more reactive. quora.com
The mechanism of nucleophilic addition to aldehydes and ketones is a fundamental concept in organic chemistry. ncert.nic.in A nucleophile approaches the carbonyl carbon at an angle approximately perpendicular to the plane of the sp² hybridized orbitals. ncert.nic.in The resulting tetrahedral alkoxide intermediate can then be protonated to yield the final alcohol product. ncert.nic.in
| Factor | Description | Impact on Reactivity/Selectivity |
|---|---|---|
| Steric Hindrance | The spatial arrangement of atoms near the reaction site. | Bulky substituents can hinder the approach of the nucleophile, influencing the direction of attack (axial vs. equatorial). acs.org |
| Electronic Effects | The influence of substituents on the electron density of the carbonyl carbon. | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity. Electron-donating groups have the opposite effect. ncert.nic.in |
| Ring Strain | The inherent strain in the cyclic structure due to non-ideal bond angles. | Smaller rings (e.g., cyclobutanone) exhibit higher reactivity to relieve ring strain upon rehybridization to sp³. quora.com |
| Torsional Strain | Strain due to eclipsing interactions between bonds on adjacent atoms. | The formation of the tetrahedral intermediate can alter torsional strain, influencing the preferred face of attack. acs.org |
The oxidation of cyclic ketones can lead to a variety of products depending on the oxidant and reaction conditions. A well-known oxidation is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using peroxyacids or peroxides. wikipedia.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. wikipedia.org The migratory aptitude of the adjacent carbon groups plays a crucial role in determining the product.
Another oxidation pathway involves the α-carbon (the carbon adjacent to the carbonyl group). For instance, the direct α-aryloxylation of cyclic ketones has been achieved using quinones as the oxidizing agent, catalyzed by a phosphoric acid. dicp.ac.cn This reaction proceeds via enol catalysis. dicp.ac.cn
Studies on the low-temperature oxidation of cyclic ketones have shown the dominance of HO₂-elimination channels, leading to the formation of conjugated cyclic co-products. rsc.orgresearchgate.net This has implications for the combustion chemistry of these compounds. rsc.orgresearchgate.net
The reduction of cyclic ketones typically yields secondary alcohols. Common reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation. fiveable.me The stereochemical outcome of these reductions is of significant interest, often resulting in a mixture of axial and equatorial alcohols. acs.org
The stereoselectivity of these reductions can be influenced by the steric bulk of the reducing agent and the conformational preferences of the cyclic ketone. acs.org For example, the reduction of substituted cyclohexanones with bulky hydride reagents can favor the formation of the thermodynamically more stable equatorial alcohol. organic-chemistry.org Conversely, less sterically demanding reagents might favor the formation of the axial alcohol. acs.org Cathodic reduction of unhindered cyclic ketones has also been investigated as a method for stereoselective synthesis of alcohols, with factors like the electrolyte and solvent influencing the axial-to-equatorial alcohol ratio. rsc.org
Specific Reactions of 2,3-Dimethylcyclohexan-1-one (B76138)
Like other ketones with α-hydrogens, this compound can undergo enolization to form an enol or an enolate. biosynth.commasterorganicchemistry.com Enolates are powerful nucleophiles and key intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.com The formation of an enolate involves the deprotonation of the α-carbon by a base. bham.ac.uk For unsymmetrical ketones like this compound, the regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the reaction conditions. bham.ac.uk
The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (the less substituted enolate), while weaker bases or higher temperatures can lead to the thermodynamic enolate (the more substituted enolate). bham.ac.uk
| Condition | Kinetic Enolate | Thermodynamic Enolate |
|---|---|---|
| Base | Strong, sterically hindered (e.g., LDA) bham.ac.uk | Weaker base (e.g., NaH, alkoxides) bham.ac.uklibretexts.org |
| Temperature | Low (e.g., -78 °C) bham.ac.uk | Higher (e.g., room temperature or above) bham.ac.uk |
| Solvent | Aprotic (e.g., THF) libretexts.org | Protic or aprotic libretexts.org |
| Reaction Time | Short | Long (to allow for equilibration) |
The enolate of this compound can act as a nucleophile in aldol-type reactions. The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction where an enol or enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. ucalgary.camagritek.com
In a mixed aldol condensation, where two different carbonyl compounds are used, it is often desirable for only one of the partners to be able to form an enolate to avoid a mixture of products. ucalgary.ca For instance, this compound could be reacted with an aldehyde that has no α-hydrogens. ucalgary.ca The reaction of ketones in aldol condensations can be part of a tandem sequence, such as an aldol condensation followed by a Michael addition. researchgate.net
Dehydrogenation Reactions
Dehydrogenation of cyclohexanone (B45756) derivatives, such as this compound, is a significant transformation that typically leads to the formation of corresponding phenol (B47542) derivatives. This aromatization strategy is valuable because the starting materials are often inexpensive and stable. While specific studies on the dehydrogenation of this compound are not extensively detailed in the provided results, the general mechanism for cyclohexanones involves the formation of a 2-cyclohexen-1-one (B156087) intermediate, which then undergoes further dehydrogenation to yield the phenol. researchgate.net For instance, the dehydrogenation of cyclohexanone can produce phenol, with 2-cyclohexen-1-one as a key intermediate. researchgate.net This process is often catalyzed by metals and can be influenced by reaction conditions such as temperature and the presence of hydrogen. researchgate.net
Ethynylation Reactions
Ethynylation of ketones is a fundamental carbon-carbon bond-forming reaction that introduces an ethynyl (B1212043) group. In the case of cyclohexanone derivatives, this reaction yields 1-ethynylcyclohexanol compounds. The ethynylation of 3,3-dimethylcyclohexan-1-one, a structural isomer of this compound, is well-documented and proceeds with high yield. google.combiosynth.com This transformation is typically achieved by reacting the ketone with an acetylide salt, such as lithium acetylide, often in the presence of a complexing agent like ethylenediamine, in a suitable solvent system like benzene/tetrahydrofuran. google.com Another method involves the use of ethyne (B1235809) gas in the presence of a base in liquid ammonia. google.com The resulting 1-ethynyl-3,3-dimethylcyclohexan-1-ol (B8760702) is a valuable intermediate in the synthesis of other compounds. google.combiosynth.com
Formation of Derivatives and Functionalized Analogues (e.g., Spiro Compounds, Heterocyclic Annulated Systems)
This compound and its related dione (B5365651) precursor, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), are versatile starting materials for the synthesis of a wide array of functionalized derivatives, including spiro compounds and heterocyclic annulated systems.
Spiro Compounds: Spiro compounds, characterized by two rings sharing a single atom, can be synthesized from cyclohexanedione derivatives through various methodologies. nii.ac.jpnih.govrsc.orgrsc.org One approach involves the manganese(III)-based oxidation of 2,2'-(phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) (B11966004) to afford a spiro[benzofuran-2,1'-cyclohexane] derivative in moderate yield. nii.ac.jp Multicomponent domino reactions, such as the Knoevenagel/Michael/cyclization sequence, provide an efficient route to spiro compounds. For example, the reaction of isatin, malononitrile, and barbituric acid, catalyzed by an ionic liquid under microwave irradiation, yields spirocyclic compounds. nih.gov Organocatalytic cascade reactions, like the Michael-Michael-aldol sequence, can also produce spirooxindole derivatives with high diastereoselectivity and enantioselectivity. rsc.org
Heterocyclic Annulated Systems: Annulation reactions involving this compound or its dione analogue lead to the formation of fused heterocyclic systems. For instance, rhodium-catalyzed C-H activation and annulation of 2-diazo-5,5-dimethylcyclohexane-1,3-dione with benzoylacetonitriles produces polycyclic benzo[de]chromene derivatives. clockss.org Similarly, Ru(II)/Ir(III)-catalyzed C-H bond activation/annulation of cyclic amides with 2-diazo-1,3-diketones provides access to complex fused heterocyclic systems like 8H-isoquinolino[1,2-b]quinazolin-8-ones. acs.org The reaction of dimedone with various reagents can also yield annulated heterocycles such as tetrahydrobenzofuran-4(2H)-ones. rsc.orgresearchgate.net
Ring-Opening Cyclization Reactions
Ring-opening cyclization reactions of spirocyclopropanes derived from cyclohexanediones offer a powerful strategy for the synthesis of various heterocyclic compounds. amazonaws.comresearchgate.netjst.go.jpresearchgate.net For example, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines proceeds regioselectively at room temperature to afford 2-substituted tetrahydroindol-4-ones in good to excellent yields. jst.go.jpresearchgate.net These tetrahydroindolones can be further converted to valuable 4-hydroxyindole (B18505) derivatives. jst.go.jpresearchgate.net The mechanism is believed to involve a nucleophilic ring-opening of the cyclopropane (B1198618) by the amine, followed by an intramolecular cyclization. researchgate.net Similarly, acid-catalyzed ring-opening cyclization of these spirocyclopropanes can lead to the formation of 2-aryltetrahydro-1-benzofuran-4-ones. jst.go.jp
Reaction Mechanisms and Kinetic Studies
Detailed Mechanistic Elucidation of Key Transformations
The reactions of this compound and its analogues often proceed through well-defined mechanistic pathways that have been the subject of detailed studies.
In the context of ring-opening cyclizations of cyclohexane-1,3-dione-2-spirocyclopropanes, the reaction with amines is proposed to initiate with a nucleophilic attack of the amine on one of the cyclopropane carbons. researchgate.net This leads to the opening of the three-membered ring and the formation of an intermediate that subsequently undergoes an intramolecular cyclization to form the tetrahydroindol-4-one product. researchgate.net The regioselectivity of this reaction is a key feature, with the amine preferentially attacking the less hindered carbon of the cyclopropane ring. jst.go.jp
For heterocyclic annulation reactions , such as the rhodium-catalyzed reaction of 2-diazo-1,3-diketones with benzoylacetonitriles, the proposed mechanism involves a cascade of events. clockss.org This includes C-H activation, carbenoid insertion, migratory insertion, and finally, an intramolecular annulation to construct the polycyclic system. clockss.org
The ethynylation reaction proceeds via the nucleophilic addition of an acetylide anion to the carbonyl carbon of the cyclohexanone ring. google.com This is a classic example of a nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry. schoolwires.netmsuniv.ac.in
Stereoselectivity and Regioselectivity in Reactions
Stereoselectivity and regioselectivity are critical aspects of the reactions involving this compound and its derivatives, dictating the structure of the final products.
Stereoselectivity: Kinetic studies have indicated that the stereoselectivity of reactions involving this compound can be influenced by factors such as the solvent and reaction temperature. biosynth.com In the formation of spiro compounds through organocatalytic cascade reactions, high levels of diastereoselectivity and enantioselectivity can be achieved. rsc.org Similarly, iridium-catalyzed allylic enolization of a derivative of 4,4-dimethylcyclohexane-1,3-dione demonstrates high enantioselectivity. semanticscholar.org The stereochemistry of addition reactions to cyclohexene (B86901) derivatives, which can be formed from this compound, is also a well-studied area, with reactions proceeding via syn or anti addition depending on the specific mechanism. masterorganicchemistry.commasterorganicchemistry.com
Regioselectivity: Regioselectivity is prominently observed in several transformations. The ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines exhibits high regioselectivity, leading exclusively to 2-substituted tetrahydroindol-4-ones without the formation of 3-substituted isomers. jst.go.jpresearchgate.net This is attributed to the preferential nucleophilic attack at the most electrophilic carbon of the cyclopropane ring. researchgate.net In iridium-catalyzed allylic enolization, the regioselectivity is controlled by the reaction conditions, leading to the desired substituted cyclohexenone derivative. semanticscholar.org The Diels-Alder reaction, a type of cycloaddition, is another example where regioselectivity plays a crucial role in determining the substitution pattern of the resulting cyclohexene ring. cdnsciencepub.com
Interactive Data Tables
Table 1: Ethynylation of Cyclohexanone Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3,3-Dimethylcyclohexan-1-one | Lithium acetylide, ethylenediamine, benzene/tetrahydrofuran | 1-Ethynyl-3,3-dimethylcyclohexan-1-ol | 96 | google.com |
Table 2: Formation of Spiro and Annulated Heterocyclic Compounds
| Starting Material | Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) | Mn(III)-based oxidation | 4',4',6,6-Tetramethyl-3-phenyl-3,5,6,7-tetrahydro-4H-spiro[benzofuran-2,1'-cyclohexane]-2',4,6'-trione | Moderate | nii.ac.jp |
| Isatin, malononitrile, barbituric acid | Knoevenagel/Michael/cyclization | Spiro compounds | 43-98 | nih.gov |
| 2-Diazo-5,5-dimethylcyclohexane-1,3-dione, benzoylacetonitriles | Rh-catalyzed C-H activation/annulation | Polycyclic benzo[de]chromenes | Good | clockss.org |
Stereochemical Aspects and Conformational Analysis of 2,3 Dimethylcyclohexan 1 One
Isomerism in Substituted Cyclohexanones
Substituted cyclohexanones, such as 2,3-dimethylcyclohexan-1-one (B76138), exhibit several forms of isomerism due to the arrangement of substituent groups in three-dimensional space. These include cis-trans isomerism, enantiomerism, and diastereomerism, which arise from the presence of chiral centers and the restricted rotation of the ring structure.
Cis-Trans Isomerism
Cis-trans isomerism, also known as geometric isomerism, is a key feature of substituted cycloalkanes. testbook.com In the context of this compound, this isomerism describes the relative orientation of the two methyl groups with respect to the plane of the cyclohexane (B81311) ring.
Cis Isomer: Both methyl groups are on the same side of the ring. wikipedia.orgmvpsvktcollege.ac.injove.com
Trans Isomer: The methyl groups are on opposite sides of the ring. wikipedia.orgmvpsvktcollege.ac.injove.com
These isomers are distinct compounds with different physical properties and cannot be interconverted without breaking chemical bonds. jove.com The cis and trans isomers of disubstituted cyclohexanes, such as 1,2-dimethylcyclohexane (B31226) and 1,3-dimethylcyclohexane, serve as well-studied examples of this phenomenon. testbook.comjove.com For instance, in 1,2-dimethylcyclohexane, the cis isomer has both methyl groups on the same side, while the trans isomer has them on opposite sides. testbook.com
Enantiomerism and Diastereomerism
The presence of two chiral centers in this compound (at C2 and C3) gives rise to the possibility of enantiomers and diastereomers. uci.edubasicmedicalkey.com
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uci.edubasicmedicalkey.comutdallas.edu A molecule with a single chiral center will always have one enantiomer. basicmedicalkey.com For molecules with multiple chiral centers, the enantiomer has the opposite configuration at every stereocenter. uci.edu For example, the trans-1,2-dimethylcyclohexane (B1581434) exists as a pair of enantiomers. jove.com
Diastereomers are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.inuci.edumasterorganicchemistry.com This relationship occurs between the cis and trans isomers of this compound. For instance, the cis and trans isomers of 1,4-dimethylcyclohexane (B1583520) are diastereomers. basicmedicalkey.com Similarly, in 1,3-dimethylcyclohexane, the relationship between the achiral cis isomer and the chiral trans enantiomers is that of diastereomers. basicmedicalkey.com
The number of possible stereoisomers for a molecule with 'n' chiral centers is generally 2^n. youtube.com For this compound, with two chiral centers, a maximum of four stereoisomers could exist.
Chiral and Achiral Forms
Chiral Forms: The trans isomer of this compound is chiral because it lacks a plane of symmetry. This results in a pair of enantiomers. For example, trans-1,3-dimethylcyclohexane (B1361371) is a resolvable, chiral molecule. spcmc.ac.invaia.com
Achiral Forms: The cis isomer of this compound may be achiral if it possesses a plane of symmetry. In the case of cis-1,3-dimethylcyclohexane, a plane of symmetry exists, rendering it a meso compound, which is achiral despite having chiral centers. spcmc.ac.invaia.com However, the two chair conformations of cis-1,2-dimethylcyclohexane (B165935) are chiral, but they interconvert rapidly and are often treated as a single achiral molecule. utdallas.edumasterorganicchemistry.com
Conformational Dynamics of the Cyclohexanone (B45756) Ring
The cyclohexanone ring is not planar and exists predominantly in a chair conformation to minimize torsional and angle strain. utexas.eduvaia.com The presence of substituents influences the stability of these conformations.
Chair Conformations and Ring Flipping
The cyclohexane ring can exist in two primary chair conformations that are in rapid equilibrium at room temperature through a process called ring flipping . brainly.comlibretexts.org During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. mvpsvktcollege.ac.inlibretexts.org
For substituted cyclohexanones, the two chair conformations are often not of equal energy. The stability of a particular conformation is largely determined by the steric interactions of the substituents. pressbooks.pub
Axial-Equatorial Methyl Group Orientations
The methyl groups in this compound can occupy either axial or equatorial positions on the chair conformers. libretexts.org
Axial Position: The substituent bond is parallel to the axis of the ring. mvpsvktcollege.ac.inlibretexts.org
Equatorial Position: The substituent bond is in the general plane of the ring, pointing outwards from the "equator". mvpsvktcollege.ac.inlibretexts.org
Generally, a substituent prefers to occupy the equatorial position to minimize steric strain. utexas.edu When a substituent is in the axial position, it experiences 1,3-diaxial interactions , which are repulsive forces between the axial substituent and the axial hydrogens on the same side of the ring. pressbooks.pubscispace.com The larger the substituent, the greater the steric strain from these interactions, and the less stable the conformation. pressbooks.pub
For disubstituted cyclohexanes, the most stable conformation will be the one that minimizes these steric interactions. utexas.edu
In cis-1,3-dimethylcyclohexane , one chair conformation has both methyl groups in axial positions (diaxial), while the other has both in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable. jove.combrainly.comlibretexts.orgvaia.com
In trans-1,3-dimethylcyclohexane , both chair conformations have one axial and one equatorial methyl group, making them energetically equivalent. spcmc.ac.inlibretexts.org
In cis-1,2-dimethylcyclohexane , both chair conformations have one axial and one equatorial methyl group, leading to similar stabilities. libretexts.orglibretexts.org
In trans-1,2-dimethylcyclohexane , one conformer is diequatorial and the other is diaxial. The diequatorial conformer is more stable. jove.comlibretexts.orglibretexts.org
The relative stabilities of the different conformations of this compound will similarly depend on the cis or trans nature of the isomer and the resulting axial and equatorial arrangements of the methyl groups in the corresponding chair conformers.
Steric Hindrance and its Influence on Conformation and Reactivity
The spatial arrangement of atoms within a molecule, known as its conformation, significantly impacts its stability and reactivity. In substituted cyclohexanes, such as this compound, the chair conformation is the most stable arrangement, as it minimizes both angle strain and torsional strain. msu.edulibretexts.org However, the presence of substituents, in this case, two methyl groups, introduces steric hindrance, which is the repulsion between electron clouds of non-bonded atoms that are in close proximity. spcmc.ac.in This steric strain plays a crucial role in determining the preferred conformation and the reactivity of the molecule.
In a cyclohexane ring, substituents can occupy either axial or equatorial positions. mvpsvktcollege.ac.in Axial substituents are parallel to the axis of the ring and experience greater steric hindrance from other axial groups, particularly those on the same side of the ring (1,3-diaxial interactions). quimicaorganica.orgpearson.com Equatorial substituents, on the other hand, point away from the ring and are generally more stable. libretexts.org
The relative stability of the different stereoisomers of this compound is dictated by the conformational preferences of the methyl groups to occupy equatorial positions to minimize steric hindrance. The cis and trans isomers of this compound will adopt chair conformations that maximize the number of equatorial substituents.
Cis Isomer: In the cis-isomer, the two methyl groups are on the same side of the ring. For the chair conformation, this necessitates that one methyl group is in an axial position while the other is in an equatorial position. quimicaorganica.org Ring flipping would result in the axial methyl group becoming equatorial and the equatorial methyl group becoming axial, leading to a conformer of equal energy.
Trans Isomer: In the trans-isomer, the methyl groups are on opposite sides of the ring. This allows for a conformation where both methyl groups can occupy equatorial positions, leading to a more stable structure compared to the cis-isomer. quimicaorganica.org There is also a trans-conformer where both methyl groups are in axial positions, which would be significantly less stable due to severe 1,3-diaxial interactions.
The steric hindrance not only influences the conformational equilibrium but also affects the reactivity of the ketone functional group. The accessibility of the carbonyl carbon for nucleophilic attack can be hindered by the neighboring methyl groups. The degree of this steric shielding will depend on the conformation of the ring and the relative positions of the methyl groups with respect to the carbonyl group. For instance, an axial methyl group at the C2 position would create more steric hindrance for an incoming nucleophile than an equatorial one. This can lead to differences in reaction rates and stereoselectivity between the cis and trans isomers.
Optical Activity and Chiral Resolution Strategies
Optical activity is the ability of a chiral molecule to rotate the plane of polarized light. libretexts.orgutdallas.edu A molecule is chiral if it is non-superimposable on its mirror image. basicmedicalkey.com The presence of stereocenters, most commonly a carbon atom bonded to four different groups, is a frequent cause of chirality in organic molecules. sathyabama.ac.in
This compound possesses two stereocenters at the C2 and C3 positions. The maximum number of stereoisomers possible is 2^n, where n is the number of stereocenters. Thus, for this compound, there can be a maximum of four stereoisomers. These exist as two pairs of enantiomers: the (+)- and (-)-trans-isomers and the (+)- and (-)-cis-isomers. Each enantiomer will rotate plane-polarized light to an equal but opposite degree. libretexts.org A mixture containing equal amounts of two enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out. utdallas.edu
The specific rotation is a physical constant for a chiral substance and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. libretexts.org
Chiral Resolution Strategies
The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. Several strategies can be employed for this purpose:
Classical Resolution via Diastereomer Formation: This is a common method that involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers. Diastereomers have different physical properties, such as solubility and melting point, and can therefore be separated by conventional techniques like crystallization or chromatography. Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure enantiomers of the original mixture.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation.
Enzymatic Resolution: Enzymes are chiral catalysts that can exhibit high stereoselectivity. An appropriate enzyme can be used to selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.
The choice of resolution strategy depends on factors such as the chemical nature of the compound, the scale of the separation, and the desired purity of the enantiomers.
Computational Studies and Theoretical Insights into 2,3 Dimethylcyclohexan 1 One
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is particularly well-suited for investigating the electronic structure and geometry of organic molecules. vanderbilt.edu DFT methods are based on the principle that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. vanderbilt.edu
DFT calculations are instrumental in describing the electronic landscape of 2,3-dimethylcyclohexan-1-one (B76138). Key insights are derived from the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
While specific DFT studies on this compound are not extensively documented in dedicated publications, analysis of related substituted cyclohexanone (B45756) systems provides a clear indication of the expected electronic features. For instance, in studies of other cyclohexanone derivatives, the HOMO is typically localized on the oxygen lone pairs and the adjacent C=C bond of the enol or enolate form, while the LUMO is centered on the π* orbital of the carbonyl group. The methyl substituents, being weakly electron-donating, would be expected to slightly raise the energy of the HOMO and LUMO orbitals compared to unsubstituted cyclohexanone, thereby subtly modulating the molecule's reactivity. The precise energies and distributions would depend on the cis or trans stereochemistry of the methyl groups.
| System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Substituted Cyclohexanone Derivative A | B3LYP/6-311G(d,p) | -6.85 | -1.23 | 5.62 |
| Substituted Cyclohexanone Derivative B | PBE0-D3/def2-SV(P) | -7.01 | -1.15 | 5.86 |
Determining the most stable three-dimensional arrangement of atoms is a primary application of computational chemistry. rsc.org DFT calculations are used to perform geometry optimizations, a process that systematically alters the molecular geometry to find a stationary point of minimum energy on the potential energy surface. vanderbilt.eduscispace.com For this compound, this involves predicting bond lengths, bond angles, and dihedral angles for its various possible stereoisomers and conformers.
The cyclohexanone ring is known to adopt a chair conformation to minimize angular and torsional strain. The introduction of two methyl groups at the C2 and C3 positions creates stereoisomers (cis and trans) and raises questions about the preferred axial or equatorial orientation of these substituents. DFT optimization can precisely calculate the energies of these different arrangements.
For trans-2,3-dimethylcyclohexan-1-one, two chair conformers are possible: one with both methyl groups in equatorial positions (diequatorial) and another, after a ring flip, with both in axial positions (diaxial). For cis-2,3-dimethylcyclohexan-1-one, each chair conformer will have one axial and one equatorial methyl group. Computational studies on analogous 1,2-dimethylcyclohexanes consistently show that the diequatorial conformer is significantly more stable than the diaxial due to the avoidance of destabilizing 1,3-diaxial interactions. researchgate.netnih.gov The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position, which can subtly alter the conformational energies compared to dimethylcyclohexane itself.
| Parameter | Value |
|---|---|
| C1=O Bond Length | 1.22 Å |
| C2-C3 Bond Length | 1.54 Å |
| O=C1-C2 Bond Angle | 121.5° |
| C1-C2-C3-C4 Dihedral Angle | -52.8° |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of molecular motion and conformational changes. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that maps the positions and velocities of atoms over time. This is particularly valuable for flexible molecules like this compound, which can undergo conformational changes such as the characteristic "ring flip" of the cyclohexane (B81311) core.
MD simulations can be used to sample the vast conformational space of the molecule, identifying the most populated (lowest energy) states and the pathways for interconversion between them. For this compound, simulations would reveal the equilibrium between the two chair conformers for both the cis and trans isomers. By analyzing the simulation trajectory, one can calculate the relative free energies of these conformers and the energy barrier to ring inversion. Studies on related dimethylcyclohexanes have established the energetic penalties associated with axial substituents, which can be used to predict the conformational equilibrium. nih.govmasterorganicchemistry.com For instance, an axial methyl group induces steric strain from 1,3-diaxial interactions, raising the energy by approximately 1.7 kcal/mol relative to an equatorial one. Therefore, the (e,e) conformer of the trans isomer is expected to be the dominant species at equilibrium.
| Isomer | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| trans-1,2-Dimethylcyclohexane (B1581434) | Diequatorial | 0.0 (Reference) |
| Diaxial | ~2.7 | |
| cis-1,2-Dimethylcyclohexane (B165935) | Axial/Equatorial | 0.0 (Reference) |
| Equatorial/Axial (after flip) | ~0.0 |
Note: Energies are based on analogous dimethylcyclohexane systems and serve as a predictive model for the ketone. The presence of the C=O group will slightly modify these values.
Theoretical Studies on Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry provides profound insights into how chemical reactions occur. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the high-energy intermediates that represent the bottleneck of a reaction.
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, and its calculation is a key output of theoretical studies. Using DFT or other high-level methods, the geometry of the transition state can be optimized, and its energy calculated. The activation energy is the difference between the energy of the transition state and the energy of the reactants.
For this compound, a common reaction is the formation of an enolate through deprotonation at one of the α-carbons (C2 or C6). Theoretical calculations can determine the activation energy for proton removal from either side, providing insight into the kinetic regioselectivity of enolate formation. researchgate.net For example, deprotonation at the less-substituted C6 position is often kinetically favored with a bulky base, a prediction that can be quantified by calculating and comparing the respective activation energies. rsc.orgresearchgate.net
When a reaction can produce multiple stereoisomeric products, computational methods can predict which will be favored. This is achieved by calculating the activation energies for the pathways leading to each stereoisomer. The pathway with the lower activation energy will be faster and yield the major product under kinetic control.
A classic example is the nucleophilic reduction of the carbonyl group in this compound. A nucleophile (e.g., from a hydride reagent) can attack the carbonyl carbon from either the axial or equatorial face of the ring. These two approaches lead to different stereoisomeric alcohol products. Theoretical modeling of the transition states for both axial and equatorial attack can reveal which approach is energetically favored. The outcome is often dictated by a balance between steric hindrance and torsional strain in the transition state, as described by models like the Felkin-Anh model, which can be validated and refined through computation. The conformational preference of the starting ketone, as determined by the methods in section 5.2, is a critical input for these predictive models.
Intermolecular Interactions and Crystal Packing Analysis
Computational chemistry provides powerful tools to investigate how molecules interact with each other in the solid state, which is crucial for understanding and predicting the physical properties of crystalline materials. For derivatives of this compound, Hirshfeld surface analysis is a key technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov
Hirshfeld surface analysis defines the space a molecule occupies in a crystal, allowing for the mapping of various properties onto this surface. nih.gov One of the most useful mappings is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. These surfaces are generated using software like CrystalExplorer. nih.gov The dnorm value is calculated based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the respective atoms.
On a dnorm map, different types of interactions are represented by distinct colors:
Red spots indicate close intermolecular contacts, such as hydrogen bonds, with distances shorter than the sum of the van der Waals radii. nih.gov
Blue regions represent longer contacts with minimal interaction.
White areas denote contacts around the van der Waals separation.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, plotting dᵢ against dₑ. Each type of interaction pair (e.g., O···H) produces a characteristic pattern on the plot, and the relative area under these patterns corresponds to the percentage contribution of that interaction to the total crystal packing. nih.gov
| Interaction Type | Typical Percentage Contribution | Significance in Crystal Packing |
|---|---|---|
| H···H | ~70% or more nih.goviucr.org | Dominant interaction, crucial for overall molecular packing. |
| C···H/H···C | ~20% nih.gov | Significant contribution from van der Waals forces. |
| O···H/H···O | ~8-15% nih.goviucr.org | Represents hydrogen bonding and other key polar interactions. |
Electrostatic Potential Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactivity. libretexts.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface, which is invaluable for predicting how it will interact with other chemical species, particularly in nucleophilic and electrophilic reactions. acs.orgacs.org
The MEP is color-coded to indicate different charge regions:
Red areas signify regions of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. avogadro.cc
Blue areas indicate the most positive electrostatic potential, representing electron-poor regions. These are the preferred sites for nucleophilic attack. avogadro.cc
Green regions correspond to neutral or intermediate potential.
For this compound, the MEP surface would clearly identify the carbonyl group (C=O) as the primary site of reactivity. The oxygen atom, being highly electronegative, would be surrounded by a region of negative potential (red), making it a center for electrophilic attack or hydrogen bond donation. Conversely, the carbonyl carbon atom would exhibit a positive potential (blue), marking it as the prime target for nucleophilic attack. This technique is highly effective in predicting the facial selectivity of nucleophilic additions to prochiral ketones. acs.org
Computational studies on other ketones have demonstrated a strong correlation between the electrostatic potential mapped onto frontier molecular orbitals and the diastereoselectivity of reactions like reductions. acs.org By analyzing the difference in electrostatic potential on the two faces of the carbonyl group, one can accurately predict which face is more susceptible to nucleophilic attack. acs.org This approach provides a visual and quantitative tool for understanding and forecasting the stereochemical outcome of reactions involving this compound.
| Color on MEP Surface | Electrostatic Potential | Electron Density | Predicted Reactivity at that Site |
|---|---|---|---|
| Red | Negative | High (Electron-Rich) | Prone to electrophilic attack. |
| Blue | Positive | Low (Electron-Poor) | Prone to nucleophilic attack. acs.org |
| Green | Neutral | Intermediate | Less reactive. |
Validation of Computational Models with Experimental Data
The reliability of any computational model hinges on its validation against experimental data. This process ensures that the theoretical methods and basis sets used accurately reproduce the known physical and chemical properties of a molecule. For this compound, computational models, often based on Density Functional Theory (DFT), can predict a range of properties that can be compared with experimental findings. banglajol.info
Key areas for validation include:
Geometric Parameters: Theoretically optimized molecular structures provide bond lengths, bond angles, and dihedral angles. These can be compared with data from experimental techniques like X-ray crystallography for related crystalline derivatives. mdpi.com
Spectroscopic Data: Computational methods can calculate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be directly compared with experimental spectra to assess the accuracy of the model. For this compound, experimental IR and mass spectrometry data are available for such comparisons. nih.gov
Thermodynamic and Physicochemical Properties: Properties such as dipole moment, molar volume, and heats of vaporization can be calculated and compared against experimentally determined values. mdpi.combts.gov Quantitative Structure-Property Relationship (QSPR) models, for instance, are developed and validated by correlating calculated molecular descriptors with measured properties. researchgate.net
The validation process often involves calculating the deviation between theoretical and experimental values. A high degree of correlation (e.g., a high R² value in a regression analysis) indicates a robust and predictive computational model. bts.gov If discrepancies arise, the computational model may need refinement, for example, by choosing a different functional or a larger basis set to better account for electron correlation or other molecular features. This iterative process of comparison and refinement is fundamental to developing reliable computational protocols that can then be used to predict the properties and reactivity of new or uncharacterized molecules. banglajol.info
| Calculated Parameter | Experimental Technique/Data | Purpose of Comparison |
|---|---|---|
| Optimized Molecular Geometry (Bond lengths, angles) | X-ray Crystallography, Electron Diffraction | To verify the accuracy of the predicted 3D structure. mdpi.com |
| Vibrational Frequencies | Infrared (IR) and Raman Spectroscopy nih.gov | To assess the model's ability to reproduce the molecule's vibrational modes. |
| NMR Chemical Shifts | Nuclear Magnetic Resonance (NMR) Spectroscopy | To validate the predicted electronic environment of atomic nuclei. banglajol.info |
| Dipole Moment | Dielectric Constant Measurements bts.gov | To confirm the accuracy of the calculated charge distribution. |
| Reaction Energies/Barriers | Kinetics Studies, Calorimetry | To predict reaction outcomes and mechanisms. |
Spectroscopic Characterization Techniques for 2,3 Dimethylcyclohexan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic environments of protons (¹H) and carbon-13 (¹³C) nuclei, one can deduce the connectivity and stereochemistry of the molecule. For 2,3-dimethylcyclohexan-1-one (B76138), which exists as cis and trans stereoisomers, NMR is crucial for distinguishing between them.
Proton NMR (¹H NMR) for Structural Assignment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. In this compound, the protons on the cyclohexane (B81311) ring and the methyl groups give rise to a complex set of signals.
Due to the presence of two stereocenters (at C2 and C3), the molecule has multiple non-equivalent protons. The chemical shifts are influenced by proximity to the electron-withdrawing carbonyl group and the anisotropic effects of the C=O bond. Protons on the carbon alpha to the carbonyl (C2 and C6) are expected to be the most deshielded and appear furthest downfield (typically in the δ 2.0-2.5 ppm range). The methine protons at C2 and C3 will also have distinct chemical shifts. The two methyl groups will appear as doublets, as they are each coupled to a single proton (at C2 and C3, respectively). The exact chemical shifts and coupling constants would differ between the cis and trans isomers due to their different spatial arrangements.
Expected ¹H NMR Data for this compound (Note: Specific experimental data is not readily available in public databases. The following are estimated values based on analogous structures.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃)CO- (H at C2) | ~2.3 - 2.6 | Multiplet (m) | 1H |
| -CH(CH₃)- (H at C3) | ~1.8 - 2.2 | Multiplet (m) | 1H |
| -CH₂- (Ring protons at C4, C5, C6) | ~1.5 - 2.1 | Overlapping Multiplets | 6H |
| CH₃- (at C2) | ~1.0 - 1.2 | Doublet (d) | 3H |
| CH₃- (at C3) | ~0.9 - 1.1 | Doublet (d) | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms. The most downfield signal belongs to the carbonyl carbon (C1) due to the strong deshielding effect of the double-bonded oxygen, typically appearing above δ 200 ppm. youtube.com The carbons bearing the methyl groups (C2 and C3) would appear in the δ 35-50 ppm range, while the remaining methylene (B1212753) carbons of the ring (C4, C5, C6) would resonate at higher fields (δ 20-40 ppm). The methyl carbons themselves would be the most shielded, appearing furthest upfield (δ 10-20 ppm). youtube.comvaia.com The symmetry of the molecule plays a key role; in the case of cis-1,2-dimethylcyclohexane (B165935), for example, four distinct carbon signals are observed due to a plane of symmetry. docbrown.info A similar consideration of symmetry would apply to the isomers of this compound.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C1) | ~210 - 215 |
| C2 | ~45 - 55 |
| C3 | ~35 - 45 |
| C4, C5, C6 | ~20 - 40 |
| CH₃ (at C2) | ~15 - 20 |
| CH₃ (at C3) | ~10 - 15 |
Advanced NMR Techniques (e.g., DEPT, HMQC, COSY, NOE) for Configurational and Conformational Analysis
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and determining stereochemistry. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. miamioh.edu This would confirm the assignments of the various carbon types in the this compound ring.
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). libretexts.org A COSY spectrum would reveal which protons are adjacent in the ring structure. For instance, it would show a cross-peak between the C2-proton and the C3-proton, as well as between the C2-proton and its attached methyl group protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. chegg.com Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for definitive assignment of the ¹H and ¹³C spectra.
NOE (Nuclear Overhauser Effect): NOE-based experiments (like NOESY) show correlations between protons that are close in space, regardless of whether they are bonded. This is particularly powerful for determining stereochemistry. For this compound, a NOESY experiment could distinguish between the cis and trans isomers. In the cis isomer, the two methyl groups are on the same face of the ring, and a NOE cross-peak would be expected between their protons. In the trans isomer, these groups are on opposite faces, and no such correlation would be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of a saturated ketone. nih.gov
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~2850 - 2960 | C-H Stretch (Alkyl) | Strong |
| ~1715 | C=O Stretch (Ketone) | Strong, Sharp |
| ~1450 | C-H Bend (Methylene/Methyl) | Medium |
| ~1380 | C-H Bend (Methyl) | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight 126.20 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 126. nih.gov
The fragmentation pattern is highly diagnostic for ketones. The most common fragmentation pathway is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. youtube.comyoutube.com This results in the formation of a stable acylium ion. For this compound, alpha-cleavage can occur on either side of the carbonyl group.
Cleavage of the C1-C2 bond: This would lead to the loss of a C₇H₁₃ radical, which is less likely.
Cleavage of the C1-C6 bond: This is a more probable pathway.
McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene molecule.
Analysis of the mass spectrum shows prominent peaks that can be attributed to characteristic fragmentation pathways. nih.gov
Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical |
| 83 | [C₅H₇O]⁺ | Alpha-cleavage and subsequent rearrangements |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation |
Applications of 2,3 Dimethylcyclohexan 1 One in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The cyclohexane (B81311) framework is a common motif in many complex organic molecules. The presence of methyl groups and a ketone functional group in 2,3-dimethylcyclohexan-1-one (B76138) provides specific reaction sites for further molecular elaboration.
While direct synthesis pathways from this compound to certain major classes of natural products are specialized, related cyclohexane derivatives are fundamental in this field. The core structure is a key component in the total synthesis of various natural products.
Terpenes : Terpenes are a large class of natural products derived from isoprene (B109036) units. wikipedia.orgnih.govlibretexts.org Chiral building blocks are often essential for their synthesis. For instance, the related chiral compound, (S)-3-hydroxy-2,2-dimethylcyclohexanone, has been established as a versatile starting material for the synthesis of terpenes. orgsyn.org The reduction of prochiral diones like 2,2-dimethylcyclohexane-1,3-dione (B1297611) is a known strategy to obtain such chiral synthons. orgsyn.org
Steroids : Steroids are biologically crucial compounds characterized by a specific four-ring structure. wikipedia.orgglowm.com Their total synthesis is a significant challenge in organic chemistry. Research in the 1960s extensively studied the microbial reduction of prochiral cyclopentane- and cyclohexane-1,3-diones as a key step in steroid total synthesis. orgsyn.org These diones serve as precursors to build the characteristic ring systems of steroids. nih.govnih.gov
Cycloheximides : Cycloheximide is a naturally occurring fungicide. While specific synthetic routes starting from this compound are not prominently documented, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which can possess antifungal properties, sometimes uses dimedone (5,5-dimethylcyclohexane-1,3-dione), a related cyclohexane dione (B5365651), as a starting material. researchgate.net
The cyclohexane-1,3-dione skeleton is a key structural fragment in a variety of synthetic compounds with significant biological activity. nih.gov These compounds often function by chelating metal ions in the active sites of enzymes. nih.gov
This compound itself is a synthetic enolate that has shown anti-inflammatory properties, attributed to its ability to inhibit prostaglandin (B15479496) synthesis. biosynth.com Furthermore, derivatives of cyclohexane-1,3-dione have been synthesized and tested for their antibacterial effects. For example, novel ligands derived from the reaction of cyclohexane-1,3-dione with substituted anilines, and their subsequent metal complexes, have been evaluated for activity against various bacterial strains. nih.gov The reduced form, 2,3-dimethylcyclohexanol, is also utilized in biochemical studies and has demonstrated antibacterial properties.
Table 1: Examples of Biologically Active Compounds Derived from Cyclohexane Dione Scaffolds
| Precursor | Synthesized Compound Class | Biological Activity Investigated | Reference |
|---|---|---|---|
| Cyclohexane-1,3-dione | 2-[2-(Aryl)hydrazono]cyclohexane-1,3-dione metal complexes | Antibacterial | nih.gov |
| This compound | Not Applicable (Inherent property) | Anti-inflammatory | biosynth.com |
| 1,3-Cyclohexanedione (B196179) / 5,5-Dimethyl-1,3-cyclohexanedione | 2-((Dimethylamino)methylene)cyclohexane-1,3-dione derivatives | Precursors for biologically active pyrazoles and alkaloids | researchgate.net |
Role in Catalysis and Ligand Design (e.g., Chiral Ligands for Asymmetric Reactions)
In the field of asymmetric catalysis, where the goal is to create specific stereoisomers of a chiral product, this compound plays a role primarily as a prochiral substrate. A prochiral molecule can be converted into a chiral molecule in a single step. The hydrogenation of 2,3-dimethylcyclohexanone using chiral catalysts is a method to control the stereochemistry of the resulting 2,3-dimethylcyclohexanol.
The development of new chiral ligands is crucial for advancing asymmetric catalysis. beilstein-journals.orgnih.gov While this compound is not typically incorporated into the structure of these ligands, closely related cyclohexane derivatives are. For instance, chiral diamines derived from the cyclohexane backbone, such as N,N'-dimethylcyclohexane-1,2-diamine, are key components of effective chiral catalysts for highly selective alkylation reactions. rsc.org Theoretical and experimental studies have explored ligands like (1R, 2R)-N1,N2-bis(3,3-dimethylbutyl)-N1,N2-dimethylcyclohexane-1,2-diamine for asymmetric lithiation processes, highlighting the importance of the cyclohexane scaffold in creating a defined chiral environment around a metal center. canada.ca
Contributions to Polymer Science (e.g., Formation of Polymeric Materials)
The incorporation of cyclic structures into polymer backbones can significantly influence their material properties, such as thermal stability. While this compound is not a common monomer, its derivatives are relevant to this field.
Research has shown that diimine–Pd complexes can catalyze the isomerization polymerization of methylenecyclohexanes, including 3-methyl-1-methylenecyclohexane. acs.org This process results in polymers that contain trans-1,3-cyclohexylene groups along the polymer chain. These polymers exhibit high glass transition temperatures (Tg), with values reported up to 201 °C, making them potentially useful for applications requiring heat resistance. acs.org This demonstrates how the rigid cyclohexane ring, derived from a structure related to this compound, can be used to create advanced polymeric materials. acs.org
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The chemical industry's increasing focus on green chemistry is steering research towards more sustainable methods for synthesizing cyclohexanone (B45756) derivatives. Future efforts will likely concentrate on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Key research directions include:
Catalytic Hydrogenation: Traditional methods for the reduction of related precursors like dimedone (5,5-dimethylcyclohexane-1,3-dione) have often involved stoichiometric reductants or harsh conditions. google.comgoogle.com A significant advancement has been the development of one-step catalytic hydrogenation processes that can produce dimethylcyclohexanone derivatives in high yields. google.comgoogle.com These methods use noble metal catalysts, such as palladium on charcoal (Pd/C), in polar solvents, and can be performed in the absence of strong, corrosive acids, thereby reducing toxic waste. google.com
Aqueous Media Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Research has shown that condensation reactions involving 5,5-dimethylcyclohexane-1,3-dione (B117516) and various aldehydes can be carried out effectively in an aqueous medium using simple, non-toxic catalysts like sodium bicarbonate. These methods offer an economical and environmentally friendly alternative to traditional organic solvents. researchgate.net
Advanced "Green" Techniques: Emerging technologies like mechanochemistry and the use of deep eutectic solvents (DES) present novel pathways for more sustainable synthesis. Mechanochemical synthesis, which uses mechanical force to drive reactions, can reduce or eliminate the need for solvents. DES, which are mixtures of hydrogen bond donors and acceptors, offer a greener alternative to volatile organic solvents.
The table below summarizes various synthetic approaches for related dimethylcyclohexanone compounds, highlighting the trend towards more sustainable practices.
| Starting Material | Product | Reagents/Catalyst | Solvent | Key Advantage |
| Dimedone | 3,3-Dimethylcyclohexan-1-one | H₂, Pd/C, p-toluene sulfonic acid | Isopropanol | High yield (95-97%) in a one-step process. google.com |
| Dimedone | 3,3-Dimethylcyclohexan-1-one | Raney-Ni, then Dichromate/H₂SO₄ | Not specified | Two-step process with toxic and corrosive reagents. google.com |
| 5,5-Dimethylcyclohexane-1,3-dione & Aromatic Aldehydes | Arylmethylene[bis(3-hydroxy-5,5- dimethyl-2-cyclohexene-1-ones)] | Sodium Bicarbonate | Water | Environmentally friendly, simple, and economic. |
Exploration of New Catalytic Transformations
Catalysis is at the heart of modern organic synthesis, and the discovery of new catalytic transformations for 2,3-dimethylcyclohexan-1-one (B76138) could unlock novel molecular architectures and applications. Research is focused on developing highly selective and efficient catalysts for a range of reactions.
Future research areas include:
Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile. One-pot syntheses of functionalized furans from 1,3-dicarbonyl compounds like 5,5-dimethylcyclohexane-1,3-dione have been optimized by exploring various palladium catalysts. mdpi.com Studies show that PdCl₂(CH₃CN)₂ can be more effective than other common palladium sources like Pd(OAc)₂ and Pd(acac)₂, achieving higher yields in shorter reaction times. mdpi.com
Rhodium and Iridium Catalysis: Noble metals like rhodium and iridium are enabling new types of chemical transformations. Rh(III)-catalyzed C(sp²)-H bond functionalization using cyclic 1,3-diones as coupling partners represents a sophisticated strategy for building molecular complexity. acs.org Iridium catalysts have been studied for the ring-opening of 1,3-dimethylcyclohexane, a related saturated carbocycle. ou.edu The addition of other metals, such as nickel (Ni) or alkali metals like potassium (K), can modify the catalyst's activity and selectivity, demonstrating the potential for creating fine-tuned bimetallic catalytic systems. ou.edu
Bifunctional Catalysis: The development of catalysts with multiple functional groups allows for complex transformations in a single step. Bifunctional catalysts possessing both an acidic group and a hydrogenation function have been developed for the efficient conversion of dimedone to 3,3-dimethylcyclohexanone. google.com
The following table compares the performance of different palladium catalysts in the synthesis of a furan (B31954) derivative from 1,3-cyclohexanedione (B196179), illustrating the importance of catalyst selection.
| Catalyst | Yield (%) | Reaction Time (h) |
| PdCl₂(CH₃CN)₂ | 94% | 2 |
| Pd(OAc)₂ | 80% | 6 |
| Pd(acac)₂ | 63% | 6 |
| (Data sourced from a study on the catalyzed reaction of 1,3-cyclohexanedione with an alkenyl bromide) mdpi.com |
Deeper Understanding of Stereocontrol Mechanisms
This compound possesses two stereocenters, meaning it can exist in multiple stereoisomeric forms. Controlling the three-dimensional arrangement of atoms during synthesis is a critical challenge in modern chemistry, as different stereoisomers can have vastly different properties. ox.ac.ukscribd.com Future research will focus on elucidating the mechanisms that govern stereoselectivity to develop more precise synthetic methods.
Key areas of investigation are:
Organocatalysis: Chiral organocatalysts, which are small organic molecules, have emerged as powerful tools for enantioselective synthesis. Bifunctional thiourea-amine catalysts, for example, can be used for the highly enantioselective reduction of prochiral ketones to specific secondary alcohols. nih.gov These catalysts work by creating a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov
Biocatalysis: Enzymes and microorganisms offer an environmentally friendly and highly selective means of performing asymmetric transformations. The microbial reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using common baker's yeast has been shown to produce (S)-3-hydroxy-2,2-dimethylcyclohexanone with excellent enantiomeric excess (98-99% ee). orgsyn.org Understanding the enzyme-substrate interactions that lead to this high degree of stereocontrol is a key area for future study.
Substrate and Reagent Control: Stereochemical outcomes can be directed by either the inherent structure of the starting material (substrate control) or by the chiral reagents and catalysts used (reagent control). scribd.com For instance, the zirconium-catalyzed reductive cyclization of a chiral diene has been used to asymmetrically synthesize 1,2-diamino-4,5-dimethylcyclohexanes. acs.org The final stereochemistry of the product was found to be highly dependent on the specific zirconium reagent and reaction conditions employed, demonstrating a sophisticated level of reagent control. acs.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to model molecular structures, predict properties, and simulate reaction pathways before undertaking lengthy and expensive laboratory experiments.
Future applications in the study of this compound include:
Predicting Reactivity and Stability: Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.govirb.hr For derivatives of dimethylcyclohexane-1,3-dione, DFT has been used to correlate electronic properties with biological activities. nih.gov
Conformational Analysis: Substituted cyclohexanes exist in various conformations, most notably the chair forms. Computational programs can be used to build different isomers, like the cis and trans isomers of 1,2-dimethylcyclohexane (B31226), and calculate their strain energies to predict the most stable conformation. sapub.orgwebmo.net This is crucial for understanding how the molecule's shape influences its reactivity.
Structure Elucidation: A powerful application of computational chemistry is the prediction of NMR chemical shifts. By calculating the expected ¹H and ¹³C NMR spectra for all possible stereoisomers of a molecule and comparing them to experimental data, researchers can confidently assign the correct relative configuration. researchgate.net This approach is becoming a standard method for small-molecule structure assignment. researchgate.net
Kinetic and Thermodynamic Modeling: For complex reaction mechanisms, such as the oxidation of cyclohexanes, experimental data for transient intermediates can be difficult or impossible to obtain. researchgate.net Advanced computational methods can be used to calculate thermodynamic and kinetic data for these species from first principles, providing crucial insights into the reaction mechanism. researchgate.net
Integration with Flow Chemistry and Automation in Synthesis
The transition from traditional batch synthesis to continuous flow and automated processes represents a major technological shift in chemical manufacturing. These technologies offer improved efficiency, safety, and scalability.
Promising developments include:
Continuous Flow Synthesis: Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for rapid reaction optimization. mdpi.com Many fragrance ingredients, which include compounds structurally related to this compound, are ideal candidates for continuous-flow manufacturing due to their volatility. researchgate.net Flow systems have been successfully used for gram-scale production of complex molecules, demonstrating the technology's scalability. beilstein-journals.org
Automated Synthesis Platforms: Automation is revolutionizing chemical research, particularly in the context of drug discovery and materials science. researchgate.net Automated synthesis platforms can perform multi-step reactions and purifications with minimal human intervention. acs.org This technology enables the rapid synthesis of large libraries of compounds on a small scale for high-throughput screening, accelerating the discovery of new molecules with desired properties. researchgate.net The integration of flow reactors with automated control and analysis systems represents the next frontier in efficient chemical production.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2,3-Dimethylcyclohexan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Cyclization of 2,3-dimethylcyclohexanol via oxidation (e.g., using Jones reagent or PCC). Yield optimization depends on solvent polarity and catalyst loading .
- Route 2 : Friedel-Crafts acylation of 1,2-dimethylcyclohexene with acetyl chloride, followed by ketonization. Temperature control (60–80°C) and Lewis acid catalysts (e.g., AlCl₃) are critical for avoiding side products .
- Key Data : Route 2 typically achieves higher yields (~85–90%) compared to Route 1 (~70–75%) due to fewer intermediate steps .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?
- Methodological Answer :
- ¹³C NMR : The carbonyl carbon signal appears at ~210–215 ppm. Adjacent methyl groups (C2 and C3) show distinct splitting patterns due to steric interactions .
- IR : A strong C=O stretch at ~1715 cm⁻¹, with methyl C-H stretches at 2850–2960 cm⁻¹. Isomers like 3,3-dimethylcyclohexanone exhibit subtle peak shifts due to ring strain differences .
- GC-MS : Molecular ion peak at m/z 126 (C₈H₁₄O), with fragmentation patterns reflecting methyl group loss (e.g., m/z 111, 97) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the conformational stability of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G** optimizations reveal chair conformations with axial/equatorial methyl orientations. Energy barriers for ring flipping are ~5–8 kcal/mol, influenced by steric hindrance .
- MD Simulations : Solvent effects (e.g., toluene vs. water) alter conformational populations. Polar solvents stabilize equatorial methyl groups due to dipole interactions .
- Validation : Compare computed NMR chemical shifts with experimental data (PubChem CID: 2979-19-3) to refine force fields .
Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. inertness) be resolved?
- Methodological Answer :
- Systematic Review : Follow Cochrane Handbook guidelines to aggregate studies, assess bias, and perform meta-analyses. Prioritize studies with standardized assays (e.g., IC₅₀ measurements against cytochrome P450 isoforms) .
- Experimental Replication : Control variables like solvent (DMSO vs. ethanol) and purity (>95%, verified via HPLC). Discrepancies in IC₅₀ values often arise from impurity interference .
Q. What strategies improve enantioselective synthesis of this compound derivatives for chiral studies?
- Methodological Answer :
- Chiral Catalysts : Use Evans’ oxazaborolidine catalysts in asymmetric Diels-Alder reactions to generate bicyclic intermediates with >90% ee .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from racemic mixtures .
- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and compare optical rotations with literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
